

delmadinone acetate chemical and physical data

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Compound of Interest

Compound Name: Delmadinone Acetate

Cat. No.: B195053

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An In-depth Technical Guide to **Delmadinone Acetate** for Researchers and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of **delmadinone acetate**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Data

Delmadinone acetate is a synthetic steroidal progestin and antiandrogen used in veterinary medicine.^{[1][2]} Its core structure is a derivative of progesterone.^[2]

Table 1: Chemical Identifiers and Nomenclature for **Delmadinone Acetate**

Identifier	Value
IUPAC Name	[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate[2]
CAS Number	13698-49-2[1][2][3]
Molecular Formula	C23H27ClO4[1][2][4]
Synonyms	DMA, RS-1301, 1-Dehydrochlormadinone acetate, 1,6-Didehydro-6-chloro-17 α -acetoxyprogesterone, 6-Chloro-17 α -hydroxypregna-1,4,6-triene-3,20-dione[2][5]

Table 2: Physicochemical Properties of **Delmadinone Acetate**

Property	Value
Molecular Weight	402.92 g/mol [1][2]
Appearance	Solid powder[1], Crystals
Melting Point	168-170 °C[6]
Solubility	Slightly soluble in Chloroform and Methanol[6]. Water solubility is 6.07 mg/L at 37 °C[6].
Optical Rotation	[α]D -83° (chloroform)
UV Absorption Maxima (in ethanol)	229 nm (log ϵ 4.00), 258 nm (log ϵ 4.00), 297 nm (log ϵ 4.03)

Pharmacology

Delmadinone acetate exhibits a multi-faceted mechanism of action, primarily centered around its antiandrogenic and progestogenic activities.[2]

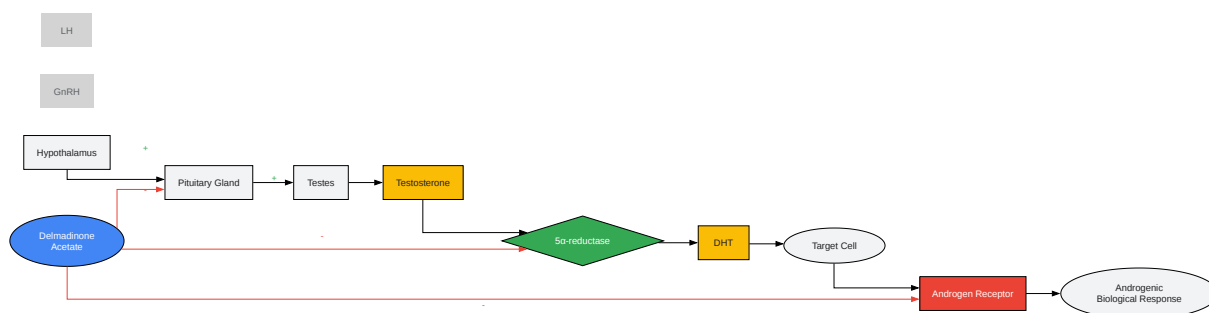
Mechanism of Action

The primary mechanisms of action for **delmadinone acetate** are:

- **Androgen Receptor Blockade:** It directly binds to androgen receptors and acts as an antagonist.[\[2\]](#)[\[7\]](#)
- **Inhibition of 5 α -reductase:** This enzyme is responsible for the conversion of testosterone to the more potent androgen, 5 α -dihydrotestosterone (DHT). **Delmadinone acetate** inhibits this conversion, thereby reducing androgenic effects in target tissues.[\[7\]](#)[\[8\]](#)
- **Antigonadotropic Effects:** It suppresses the release of gonadotropins from the pituitary gland, which in turn decreases the production of testosterone.[\[7\]](#)[\[8\]](#)
- **Adrenal Suppression:** **Delmadinone acetate** can inhibit the secretion of adrenocorticotrophic hormone (ACTH) from the pituitary gland, which may lead to adrenal suppression.[\[2\]](#)[\[9\]](#)[\[10\]](#)

Signaling Pathways

The pharmacological effects of **delmadinone acetate** are mediated through its interaction with key endocrine signaling pathways.



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Caption: Mechanism of action of **delmadinone acetate**.

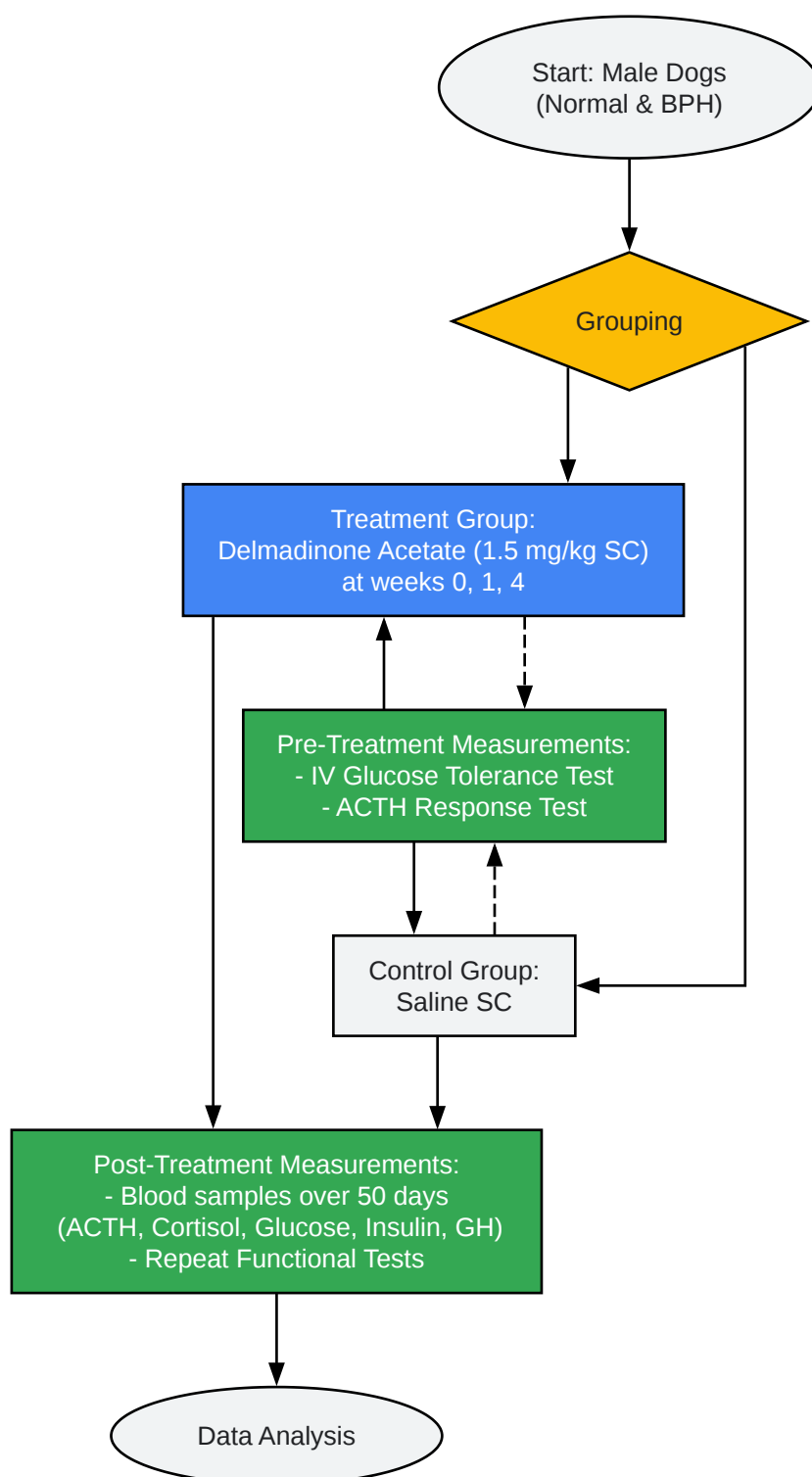
Experimental Protocols

In Vivo Study: Effects on Pituitary-Adrenal Function in Male Dogs

A study was conducted to characterize the effects of **delmadinone acetate** on the pituitary-adrenal axis, glucose tolerance, and growth hormone concentration in male dogs.^[10]

- Study Design: A prospective study involving normal male dogs and dogs with benign prostatic hyperplasia.^[10]
- Treatment: **Delmadinone acetate** was administered subcutaneously at a dose of 1.5 mg/kg at 0, 1, and 4 weeks. A control group received saline.^[10]

- Measurements: Blood concentrations of ACTH, cortisol, glucose, insulin, and growth hormone were measured over a 50-day period.[10]
- Functional Tests: Intravenous glucose tolerance tests and ACTH response tests were performed before and after treatment.[10]



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Caption: Workflow for in vivo canine study.

Toxicology and Adverse Effects

The use of **delmadinone acetate** is associated with several potential adverse effects, primarily related to its hormonal activity.

- **Adrenal Insufficiency:** Due to the suppression of ACTH, treated animals may be at risk of developing glucocorticoid insufficiency, especially during stressful events.^{[2][7][8]}
- **Metabolic Changes:** Manifestation of latent diabetes mellitus has been reported.^{[7][8]} It can also cause an increase in appetite, polydipsia (excessive thirst), and polyuria (excessive urination).^[8]
- **Hepatic Effects:** Elevated plasma levels of liver enzymes may occur.^{[7][8]}
- **Mammary Gland Changes:** Changes in the teats, including tumors, hyperplasia, cysts, and galactorrhea (inappropriate lactation), have been observed.^{[7][8]}

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